2-ethylhept-6-ynoic acid
Description
Properties
CAS No. |
1565024-24-9 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Ethylhept 6 Ynoic Acid
Direct Synthetic Routes to 2-ethylhept-6-ynoic acid
Direct synthetic routes to this compound primarily involve the formation of the carboxylic acid moiety from a suitable precursor. Key strategies include the oxidative cleavage of a terminal alkyne and the direct carboxylation of an unsaturated hydrocarbon chain.
Oxidation of Alkynes as a Synthetic Pathway
The oxidation of a terminal alkyne presents a viable, albeit challenging, pathway to this compound. This transformation involves the cleavage of the carbon-carbon triple bond to form a carboxylic acid.
Ozonolysis is a powerful method for the oxidative cleavage of unsaturated carbon-carbon bonds. organic-chemistry.org In the context of synthesizing this compound, a suitable precursor would be a terminal alkyne with the corresponding carbon skeleton. The reaction proceeds through the formation of a highly unstable ozonide intermediate, which is then worked up to yield the carboxylic acid. organic-chemistry.org For a terminal alkyne, ozonolysis typically yields a carboxylic acid with one less carbon atom and carbon dioxide. organic-chemistry.org Therefore, to synthesize this compound, a precursor such as 4-ethylnon-8-yn-1-ol could be envisioned, where subsequent oxidation of the terminal alcohol would be required. The ozonolysis of the terminal alkyne would proceed as follows:
A conceptual ozonolysis reaction for the formation of a carboxylic acid from a terminal alkyne.While effective, the practical application of ozonolysis requires specialized equipment to handle ozone, a toxic and unstable gas. The reaction conditions must be carefully controlled to avoid over-oxidation and other side reactions.
Potassium permanganate (B83412) (KMnO4) is a strong oxidizing agent that can also be employed for the oxidative cleavage of alkynes. canada.ca Under vigorous reaction conditions (e.g., heating in a neutral or basic solution), a terminal alkyne is oxidized to a carboxylic acid and carbon dioxide. canada.ca Similar to ozonolysis, this method would necessitate a precursor with the appropriate carbon framework.
The reaction mechanism involves the formation of a cyclic manganate (B1198562) ester, followed by cleavage of the carbon-carbon triple bond. A subsequent workup with acid is required to protonate the resulting carboxylate salt. While permanganate is a readily available and inexpensive reagent, its low selectivity can be a drawback, often leading to the oxidation of other sensitive functional groups within the molecule.
Other methods for the oxidative cleavage of alkynes to carboxylic acids exist, though they are less commonly employed. These can include the use of other strong oxidants like ruthenium tetroxide (RuO4) or a two-step procedure involving hydration of the alkyne to a methyl ketone followed by a haloform reaction. However, these methods often suffer from harsh reaction conditions, the use of toxic and expensive reagents, and limited substrate scope.
Carboxylation Reactions Involving Unsaturated Precursors
A more direct and atom-economical approach to this compound involves the addition of a carboxyl group to an unsaturated precursor. Transition-metal catalysis has emerged as a powerful tool for such transformations, particularly with the use of carbon dioxide as a C1 source. d-nb.infoqub.ac.uk
The direct carboxylation of terminal alkynes with carbon dioxide (CO2) is a highly attractive method for the synthesis of propiolic acids. d-nb.infonih.govmdpi.com This approach utilizes CO2 as an abundant, renewable, and non-toxic C1 feedstock. d-nb.info The reaction is typically catalyzed by transition-metal complexes, with copper and silver catalysts being particularly effective. nih.govmdpi.comresearchgate.net The general transformation involves the activation of the terminal C-H bond of the alkyne by the metal catalyst, followed by the insertion of CO2. nih.gov
A plausible precursor for the synthesis of this compound via this method would be 3-ethylhex-5-yn-1-ol, followed by oxidation of the alcohol. The carboxylation of the terminal alkyne would proceed as follows:
A conceptual carboxylation reaction for the formation of a propiolic acid from a terminal alkyne.The efficiency of this carboxylation is highly dependent on the choice of catalyst, base, and solvent. Below are tables summarizing research findings for copper and silver-catalyzed carboxylation of various terminal alkynes, which can be considered analogous to the synthesis of this compound.
Table 1: Copper-Catalyzed Carboxylation of Terminal Alkynes with CO2
| Catalyst | Base | Solvent | Temperature (°C) | CO2 Pressure (atm) | Substrate | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| CuI | Cs2CO3 | DMF | 60 | 1 | Phenylacetylene | 91 | nih.gov |
| CuCl | DBU | DMSO | 25 | 1 | 1-Heptyne | 85 | nih.gov |
| Cu(OAc)2 | K2CO3 | NMP | 80 | 10 | 1-Octyne | 78 | nih.gov |
| [Cu(IPr)Cl] | Cs2CO3 | DMF | 50 | 1 | Phenylacetylene | 95 | nih.gov |
Table 2: Silver-Catalyzed Carboxylation of Terminal Alkynes with CO2
| Catalyst | Base | Solvent | Temperature (°C) | CO2 Pressure (atm) | Substrate | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Ag2CO3 | Cs2CO3 | DMF | 25 | 1 | Phenylacetylene | 92 | mdpi.com |
| AgOAc | DBU | DMSO | RT | 1 | 1-Heptyne | 88 | mdpi.com |
| AgNO3 | K3PO4 | DMA | 40 | 1 | 1-Octyne | 82 | mdpi.com |
| [Ag(IPr)Cl] | Cs2CO3 | DMF | RT | 1 | Phenylacetylene | 98 | mdpi.com |
These data indicate that both copper and silver catalysts are highly effective for the carboxylation of terminal alkynes under relatively mild conditions. The use of N-heterocyclic carbene (NHC) ligands, such as IPr, can further enhance the catalytic activity. nih.govmdpi.com The choice of base and solvent also plays a crucial role in achieving high yields.
Electrochemical Carboxylation Methods
Electrochemical carboxylation represents a modern and sustainable approach for the synthesis of carboxylic acids by utilizing carbon dioxide (CO2) as a C1 feedstock. bohrium.comchemistryviews.org This method involves the electrochemical reduction of an organic substrate at a cathode in the presence of CO2. The process can proceed through different mechanistic pathways depending on the substrate and reaction conditions. bohrium.com
For a molecule like this compound, a hypothetical precursor such as 3-ethyl-1-octyne could be subjected to electrochemical carboxylation. The general mechanism involves the reduction of the substrate to form a nucleophilic intermediate (such as a radical anion) which then attacks a molecule of CO2. chemistryviews.org The choice of the electrochemical reactor, such as a divided or undivided cell, can significantly influence the reaction's site selectivity, which is a critical consideration for complex molecules. nih.gov In undivided cells, both cathodic and anodic events can play a role in the reaction pathway, potentially altering the regioselectivity of carboxylation. nih.gov
The efficiency and outcome of electrochemical carboxylations are dependent on several parameters, including the electrode material, electrolyte, and solvent.
| Parameter | Examples/Conditions | Role in Carboxylation | Reference |
|---|---|---|---|
| Cathode Material | Graphite felt, Platinum, Stainless Steel | Provides the surface for the reduction of the organic substrate or CO2. | chemistryviews.orgbeilstein-journals.org |
| Anode Material | Magnesium, Aluminum (sacrificial); Carbon, Platinum (stable) | Completes the electrical circuit; sacrificial anodes are consumed, while stable anodes oxidize another species. | beilstein-journals.org |
| Electrolyte | Tetraalkylammonium salts (e.g., Et4NI) | Ensures conductivity of the solution and can influence the reactivity of the CO2 radical anion. | chemistryviews.orgbeilstein-journals.org |
| Solvent | Dimethylformamide (DMF), Acetonitrile (MeCN) | Dissolves the substrate and electrolyte; affects the stability of intermediates. | chemistryviews.org |
Reductive Carboxylation Strategies
Reductive carboxylation provides an alternative route to carboxylic acids from substrates such as alcohols or their derivatives (e.g., esters, tosylates) by activating and cleaving a C–O bond and inserting CO2. nih.gov This transformation is typically achieved using a stoichiometric reducing agent in combination with a transition-metal catalyst. nih.gov
In a potential synthesis of this compound, a suitable precursor would be 2-ethylhept-6-yn-1-ol or a corresponding ester. The reaction would proceed via the activation of the C–O bond by the catalyst, followed by reductive cleavage and subsequent carboxylation with CO2. Nickel-based catalytic systems are commonly employed for the reductive carboxylation of esteric C–O bonds, with manganese powder often serving as the terminal reductant. nih.gov
The proposed mechanism for nickel-catalyzed reductive carboxylation of an ester involves several key steps:
Reduction of a Ni(II) precatalyst to an active Ni(0) species by the reducing agent (e.g., Mn).
Oxidative addition of the Ni(0) catalyst into the C–O bond of the substrate to form a Ni(II) intermediate.
Further reduction of this intermediate to a more nucleophilic Ni(I) species.
Insertion of CO2 into the nickel-carbon bond to yield a nickel carboxylate.
Transmetalation or reduction releases the carboxylate product and regenerates the active catalyst. nih.gov
| Catalyst System | Reducing Agent | Substrate Type | Reference |
|---|---|---|---|
| NiCl2(dppf) | Mn powder | Aryl and Alkyl Esters | nih.gov |
| Pd(OAc)2 / Ligand | ZnEt2 | Allylic Alcohols | nih.gov |
Nucleophilic Addition to Electrophilic Alkynes with Carboxylic Acid Equivalents
The synthesis of carboxylic acids can be achieved by the reaction of a nucleophilic carbon species with CO2 or another "carboxylic acid equivalent." The carboxylation of terminal alkynes is a classic example of this strategy. The terminal proton of an alkyne is sufficiently acidic (pKa ≈ 25) to be removed by a strong base, forming an acetylide anion. chemistrysteps.com This acetylide is a potent carbon nucleophile that can react directly with CO2 (typically as dry ice) to form a carboxylate upon acidic workup.
This direct carboxylation of the corresponding terminal alkyne, 1-ethylhex-5-yne, would be a straightforward approach to the carbon skeleton of this compound, although constructing the precursor itself presents challenges. Alternatively, transition metals, particularly gold, are known to catalyze the addition of carboxylic acids across the C≡C bond of an alkyne, though this typically leads to the formation of enol esters rather than direct carboxylation. mdpi.com The regioselectivity of such additions is a key consideration, with Markovnikov addition often being favored for terminal alkynes. mdpi.com
Convergent and Divergent Synthetic Approaches to the this compound Skeleton
The construction of the this compound carbon framework can be approached using either convergent or divergent strategies.
Convergent Synthesis: This approach involves preparing key fragments of the molecule separately and then joining them in the later stages of the synthesis. For this compound, a convergent strategy might involve the synthesis of a five-carbon fragment containing the terminal alkyne (e.g., a 5-halopent-1-yne) and a separate four-carbon fragment containing the ethyl and carboxylic acid precursor moieties. The coupling of these two fragments would then yield the target skeleton.
Divergent Synthesis: In a divergent strategy, a common intermediate is synthesized and then elaborated into a variety of different target molecules. A precursor containing the hept-6-ynoic acid backbone could be synthesized first, which could then be used to generate the target molecule via alpha-ethylation, or alternatively, be used to create other alpha-substituted analogues.
Elaboration of Shorter Carbon Chains via Alkylation of Terminal Alkynes
One of the most fundamental and powerful methods for carbon-carbon bond formation is the alkylation of terminal alkynes. chemistrysteps.comucalgary.ca This two-step process allows for the extension of carbon chains by leveraging the acidity of the terminal alkyne proton.
Deprotonation: A strong base, such as sodium amide (NaNH2) or sodium hydride (NaH), is used to deprotonate the terminal alkyne, generating a highly nucleophilic acetylide anion. ucalgary.ca
Nucleophilic Substitution: The resulting acetylide ion acts as a nucleophile in an SN2 reaction with a suitable electrophile, typically a primary alkyl halide (R-X, where X = Cl, Br, I), to form a new, internal alkyne. chemistrysteps.comucalgary.ca
To construct the carbon skeleton of this compound, one could envision a strategy starting with a smaller alkyne. For instance, propargyl bromide could be alkylated with a suitable nucleophile to build one part of the chain, which is then further elaborated. A more direct route would involve starting with a five-carbon alkyne, such as pent-4-yn-1-ol, protecting the alcohol, deprotonating the alkyne, and alkylating with a two-carbon electrophile. Subsequent functional group manipulations would then yield the target structure.
| Base | Typical Electrophile | Mechanism | Reference |
|---|---|---|---|
| Sodium amide (NaNH2) | Primary Alkyl Halides (R-Br, R-I) | SN2 | ucalgary.ca |
| Sodium hydride (NaH) | Primary Alkyl Halides, Epoxides | SN2 | chemistrysteps.com |
| n-Butyllithium (n-BuLi) | Primary Alkyl Halides, Aldehydes, Ketones | SN2 / Nucleophilic Addition | chemistrysteps.com |
Functional Group Interconversions on Pre-formed Skeletons
Once the desired carbon skeleton is assembled, functional group interconversion (FGI) is often necessary to arrive at the final target molecule. ub.eduvanderbilt.edu FGI refers to the transformation of one functional group into another without altering the carbon framework.
For the synthesis of this compound, a crucial FGI step would be the oxidation of a primary alcohol to a carboxylic acid. If a precursor like 2-ethylhept-6-yn-1-ol were synthesized, it would need to be oxidized to yield the final product. Similarly, a nitrile group could be hydrolyzed to a carboxylic acid, or an ester could be saponified. fiveable.mesolubilityofthings.com
| Initial Group | Target Group | Reagent(s) | Reference |
|---|---|---|---|
| Primary Alcohol (-CH2OH) | Carboxylic Acid (-COOH) | KMnO4, CrO3/H2SO4 (Jones reagent) | solubilityofthings.com |
| Aldehyde (-CHO) | Carboxylic Acid (-COOH) | Ag2O (Tollens' reagent), KMnO4 | fiveable.mesolubilityofthings.com |
| Nitrile (-C≡N) | Carboxylic Acid (-COOH) | H3O+, heat | vanderbilt.edu |
| Ester (-COOR) | Carboxylic Acid (-COOH) | NaOH/H2O (saponification), then H3O+ | solubilityofthings.com |
Strategies for Constructing the Branched Carboxylic Acid Moiety
The formation of the α-substituted carboxylic acid portion of the molecule requires a specific strategy for introducing the ethyl group adjacent to the carboxyl function. The malonic ester synthesis is a classic and highly effective method for achieving this. This synthesis allows for the alkylation of the α-carbon of an acetic acid equivalent.
A plausible malonic ester synthesis for this compound would proceed as follows:
Deprotonation: Diethyl malonate is treated with a base, typically sodium ethoxide (NaOEt), to generate a stabilized enolate.
First Alkylation: The enolate is reacted with a five-carbon electrophile containing the terminal alkyne, for example, 5-bromopent-1-yne. This step attaches the alkyne-containing chain to the α-carbon.
Second Deprotonation and Alkylation: The resulting mono-alkylated malonic ester is treated again with a base, followed by reaction with an ethyl halide (e.g., ethyl bromide) to introduce the ethyl group.
Hydrolysis and Decarboxylation: The dialkylated malonic ester is then subjected to acidic hydrolysis (saponification followed by acidification), which converts the two ester groups into carboxylic acids. The resulting malonic acid derivative is unstable to heat and readily undergoes decarboxylation (loss of CO2) to yield the final product, this compound.
This sequence provides excellent control for the sequential introduction of two different alkyl groups at the α-carbon, making it an ideal strategy for constructing the branched carboxylic acid moiety of the target molecule.
Stereoselective Synthesis of this compound
The creation of the chiral center at the alpha position of this compound is a key challenge in its synthesis. The presence of both an ethyl group and a longer alkynyl-containing chain necessitates robust and highly selective synthetic methodologies.
Asymmetric synthesis is fundamental to producing enantiomerically enriched compounds where one stereoisomer may exhibit desired biological activity while the other may be inactive. ekb.eg For a molecule like this compound, establishing the stereocenter at the C2 position can be achieved through several powerful techniques, including the use of chiral auxiliaries and asymmetric catalysis. ekb.egresearchgate.net
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy is widely used for the asymmetric alkylation of enolates to create α-stereogenic carbonyl derivatives. buchler-gmbh.com
For the synthesis of this compound, a common approach involves attaching a chiral auxiliary to a simpler carboxylic acid precursor, followed by diastereoselective alkylation. For instance, an acetic acid derivative bearing a chiral auxiliary can be doubly alkylated.
Oxazolidinones in Asymmetric Alkylation:
A well-established class of chiral auxiliaries is the Evans' oxazolidinones. wikipedia.org The synthesis would begin by acylating a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acyl chloride. The resulting N-acyloxazolidinone can then be deprotonated to form a stereochemically defined (Z)-enolate. This enolate can then undergo sequential diastereoselective alkylation.
The first alkylation could introduce the pent-4-ynyl group, followed by the ethyl group. The steric hindrance provided by the auxiliary directs the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent hydrolysis of the acyloxazolidinone removes the auxiliary and yields the desired enantiomer of this compound.
Pseudoephedrine as a Chiral Auxiliary:
Another effective strategy involves the use of pseudoephedrine as a chiral auxiliary. Amides derived from pseudoephedrine can be alkylated in a highly diastereoselective manner. The resulting α-substituted amide can then be cleaved to afford the enantiomerically enriched carboxylic acid.
| Chiral Auxiliary | Typical Diastereomeric Excess (de) | Reference |
| Evans' Oxazolidinones | >95% | rsc.org |
| Pseudoephedrine Amides | >90% | sigmaaldrich.com |
| Camphorsultam | >95% | wikipedia.org |
| 2-Imidazolidinones | >99% | researchgate.net |
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. nih.gov Both organocatalysis and metal-based catalysis have been successfully applied to the α-functionalization of carbonyl compounds. nih.gov
Organocatalysis:
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. princeton.edu For the synthesis of α-branched carboxylic acids, chiral amines, such as proline and its derivatives, can be used to catalyze the α-alkylation of aldehydes, which are precursors to carboxylic acids. mdpi.comnih.gov The aldehyde can react with the chiral amine catalyst to form a transient enamine, which then reacts with an electrophile. The stereochemical outcome is controlled by the chiral environment created by the catalyst. mdpi.com
A potential organocatalytic route to a precursor of this compound could involve the α-alkylation of an aldehyde. For instance, butanal could be enantioselectively alkylated with a pent-4-ynyl halide in the presence of a chiral secondary amine catalyst. The resulting aldehyde could then be oxidized to the corresponding carboxylic acid.
Metal-Catalyzed Asymmetric Alkylation:
Transition metal complexes with chiral ligands are powerful catalysts for a wide range of asymmetric transformations. nih.gov Enantioselective alkylation of enolates can be achieved using chiral transition metal complexes. For example, a nickel complex with a chiral diamine ligand can catalyze the stereoconvergent cross-coupling of an alkylzinc reagent with an alkyl halide, controlling the stereochemistry at vicinal centers. nih.gov
A plausible metal-catalyzed approach to this compound could involve the enantioselective allylic alkylation of a suitable precursor, followed by further functional group transformations.
| Catalytic System | Reaction Type | Typical Enantiomeric Excess (ee) |
| Chiral Phosphoric Acids | Aziridine opening | up to 98% |
| Proline Derivatives | α-amination of aldehydes | >99% |
| Cinchona Alkaloids | Phase-transfer alkylation | >95% |
| Nickel/Diamine Complexes | Cross-coupling | >90% |
| Copper/Bis(oxazoline) Complexes | Alkynylation | up to 96% |
The synthesis of enantiomerically pure α-branched carboxylic acids is a significant area of research. nih.gov Methodologies often involve the asymmetric functionalization of a prochiral starting material.
One powerful strategy is the catalytic asymmetric α-functionalization of α-branched aldehydes, which can then be oxidized to the desired carboxylic acids. nih.gov This approach can be challenging due to the steric hindrance around the α-carbon. nih.gov However, developments in both organocatalysis and metal-catalysis have provided effective solutions. nih.gov
Another approach is the enantioselective addition of organometallic reagents to α-keto esters, followed by removal of the ester group. For instance, the addition of an ethyl Grignard reagent to an α-keto ester derived from pent-4-ynoic acid in the presence of a chiral ligand could provide an enantiomerically enriched tertiary alcohol, which could then be transformed into the target carboxylic acid.
While this compound itself does not possess stereochemistry within the alkynyl group, the stereochemical integrity of this functional group in precursor molecules is crucial. Reactions such as hydrostannylation or hydroalumination of alkynes are often used to introduce new functionality, and the stereochemical outcome of these reactions (syn or anti addition) must be controlled. chemrxiv.orgresearchgate.net
For instance, if a precursor to this compound were to undergo a hydroboration-oxidation sequence to introduce a hydroxyl group, the stereochemistry of the resulting alkene would be critical. The use of specific reagents and catalysts can control whether the E or Z isomer is formed. Similarly, in metal-catalyzed reactions involving alkynes, the choice of metal and ligands can influence the stereochemical outcome of additions across the triple bond. chemrxiv.org The alkynylation of certain substrates can also be achieved with high stereochemical fidelity using appropriate reagents. nih.gov
Chemical Reactivity and Transformation Pathways of 2 Ethylhept 6 Ynoic Acid
Reactivity of the Alkyne Moiety
The terminal alkyne is characterized by a carbon-carbon triple bond, which consists of one sigma (σ) bond and two pi (π) bonds. The electrons in the π bonds are less tightly held and are susceptible to attack by electrophiles, making addition reactions a principal feature of alkyne chemistry. masterorganicchemistry.com Furthermore, the hydrogen atom attached to the sp-hybridized carbon of a terminal alkyne exhibits notable acidity, allowing for deprotonation and subsequent nucleophilic reactions. ucalgary.ca
The triple bond of 2-ethylhept-6-ynoic acid can undergo various addition reactions, where the π bonds are broken and new single bonds are formed.
Hydrogenation
The triple bond of this compound can be partially or fully reduced depending on the catalyst and reaction conditions.
Complete Hydrogenation: In the presence of catalysts like platinum (Pt), palladium (Pd), or nickel (Ni), two equivalents of hydrogen gas (H₂) add across the triple bond, converting the alkyne directly to the corresponding alkane, 2-ethylheptanoic acid. libretexts.org The reaction proceeds through an alkene intermediate which is not isolated as it is rapidly hydrogenated. libretexts.org
Partial Hydrogenation to a cis-Alkene: To stop the reduction at the alkene stage, a "poisoned" or deactivated catalyst is required. libretexts.org Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline) facilitates the syn-addition of one equivalent of H₂, yielding the cis-alkene, (Z)-2-ethylhept-6-enoic acid. libretexts.orglibretexts.org
Partial Hydrogenation to a trans-Alkene: A dissolving metal reduction, using sodium or lithium metal in liquid ammonia, can reduce the alkyne to a trans-alkene. libretexts.orgyoutube.com This reaction proceeds via a radical anion intermediate and results in the anti-addition of hydrogen, producing (E)-2-ethylhept-6-enoic acid. libretexts.orglibretexts.org
Halogenation
Alkynes react with halogens such as chlorine (Cl₂) and bromine (Br₂). masterorganicchemistry.com The addition of one equivalent of a halogen to this compound results in the anti-addition of the halogen atoms across the triple bond, forming a trans-dihaloalkene. masterorganicchemistry.comchemistrysteps.comlibretexts.org The reaction is believed to proceed through a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org If an excess of the halogen is used, a second addition reaction occurs, yielding a tetrahaloalkane. masterorganicchemistry.comchemistrysteps.com
| Reaction | Reagents | Product |
| Complete Hydrogenation | H₂ (2 equiv.), Pt, Pd, or Ni | 2-ethylheptanoic acid |
| Partial Hydrogenation (cis) | H₂, Lindlar's Catalyst | (Z)-2-ethylhept-6-enoic acid |
| Partial Hydrogenation (trans) | Na (or Li), liq. NH₃ | (E)-2-ethylhept-6-enoic acid |
| Halogenation (1 equiv.) | Br₂ (1 equiv.) | (E)-6,7-dibromo-2-ethylhept-6-enoic acid |
| Halogenation (2 equiv.) | Br₂ (2 equiv.) | 6,6,7,7-tetrabromo-2-ethylheptanoic acid |
The addition of water across the triple bond of this compound can lead to the formation of either an aldehyde or a ketone, depending on the regioselectivity of the reaction.
Hydroboration-Oxidation
This two-step process achieves the anti-Markovnikov addition of water across the alkyne. wikipedia.orgmasterorganicchemistry.com
Hydroboration: this compound is treated with a sterically hindered borane, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), to prevent a second hydroboration from occurring. wikipedia.orglibretexts.orglibretexts.org The boron atom adds to the less substituted terminal carbon of the alkyne in a syn-addition. libretexts.orgjove.com
Oxidation: The resulting alkenylborane is then oxidized with hydrogen peroxide (H₂O₂) in a basic solution (e.g., NaOH). ucalgary.ca This replaces the boron atom with a hydroxyl group, forming an enol. jove.comchemistrysteps.com
The enol intermediate is unstable and rapidly tautomerizes to its more stable carbonyl isomer. chemistrysteps.com For a terminal alkyne like this compound, this pathway yields an aldehyde, specifically 2-ethyl-7-oxoheptanoic acid. jove.comucalgary.caorganicchemistrytutor.com
Hydration
The acid-catalyzed hydration of alkynes, typically using aqueous sulfuric acid in the presence of a mercuric sulfate (B86663) (HgSO₄) catalyst, results in the Markovnikov addition of water. lumenlearning.comlibretexts.org
The reaction begins with the formation of an enol intermediate where the hydroxyl group is attached to the more substituted carbon. chemistrysteps.comlibretexts.org This enol then undergoes keto-enol tautomerization to yield a ketone. lumenlearning.comlibretexts.org For this compound, this reaction produces a methyl ketone: 2-ethyl-6-oxoheptanoic acid. libretexts.orglibretexts.org
| Pathway | Reagents | Intermediate | Final Product | Regioselectivity |
| Hydroboration-Oxidation | 1. Disiamylborane or 9-BBN2. H₂O₂, NaOH | Enol (OH on terminal C) | Aldehyde | Anti-Markovnikov wikipedia.orgmasterorganicchemistry.com |
| Hydration | H₂SO₄, H₂O, HgSO₄ | Enol (OH on internal C) | Methyl Ketone | Markovnikov libretexts.orgchemistrysteps.com |
The alkyne functional group is a key participant in various cycloaddition reactions, which are powerful methods for constructing cyclic molecules. wiley-vch.de
One of the most prominent examples is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govsigmaaldrich.com This reaction involves the 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097) to form a 1,2,3-triazole ring. nih.gov The reaction is highly efficient, regiospecific (exclusively forming the 1,4-disubstituted product), and tolerant of a wide range of functional groups. nih.govsigmaaldrich.com When this compound reacts with an organic azide (e.g., benzyl (B1604629) azide) in the presence of a Cu(I) catalyst, it produces a highly stable 1,4-disubstituted 1,2,3-triazole. sigmaaldrich.com
Other metal-catalyzed cycloadditions, such as [2+2+2] cycloadditions, can combine three alkyne molecules (or two alkynes and a nitrile) to form substituted benzene (B151609) rings. acs.org Alkynes can also participate in visible light-mediated [2+2] cycloaddition reactions with alkenes to form four-membered carbocyclic rings. acs.org
The hydrogen atom on the terminal carbon of the alkyne in this compound is significantly more acidic (pKa ≈ 25) than hydrogens on alkanes or alkenes. alfa-chemistry.comlibretexts.org This increased acidity is due to the high s-character (50%) of the sp-hybridized orbital containing the C-H bond, which stabilizes the resulting conjugate base. ucalgary.ca
This acidity allows the terminal alkyne to be deprotonated by a sufficiently strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), to form a sodium acetylide, which is a potent carbon-centered nucleophile. ucalgary.calibretexts.orgambeed.com
This acetylide anion can then participate in nucleophilic substitution reactions (Sₙ2) with primary alkyl halides. libretexts.orgucalgary.ca This reaction is a powerful tool for forming new carbon-carbon bonds, allowing for the extension of the carbon chain. For example, reacting the acetylide of this compound with 1-bromopropane (B46711) would yield 2-ethyldec-6-ynoic acid. ucalgary.ca
While strong oxidizing agents like ozone or hot, basic potassium permanganate (B83412) (KMnO₄) will cleave the triple bond to yield carboxylic acids (and CO₂ from the terminal carbon), milder conditions can lead to oxidation without breaking the carbon-carbon framework. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org
For instance, treatment of an alkyne with a neutral, aqueous solution of KMnO₄ can result in the formation of a vicinal dicarbonyl compound (a diketone). libretexts.org In the case of this compound, this gentle oxidation would yield 2-ethyl-6,7-dioxoheptanoic acid.
Another relevant transformation is oxidative halogenation. Using an oxidant like chloramine-B with a halogen source such as potassium iodide (KI) or sodium bromide (NaBr) allows for the direct synthesis of 1-haloalkynes. thieme-connect.com This provides a practical route to synthetically valuable haloalkyne derivatives of this compound.
Addition Reactions to the Triple Bond
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety is a versatile functional group that undergoes a variety of transformations, including derivatization, reduction, and salt formation. libretexts.org
The hydroxyl group of the carboxylic acid can be substituted in nucleophilic acyl substitution reactions to form several important derivatives. sigmaaldrich.com
Esters: Esterification is a common derivatization reaction. The Fischer-Speier esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (like sulfuric acid), is a direct route to esters. openochem.org The reaction is an equilibrium process that can be driven to completion by using an excess of the alcohol or by removing water as it forms. rsc.org Other methods include reaction with diazomethane (B1218177) for methyl esters or using coupling reagents to avoid the production of water. libretexts.org
Amides: The direct reaction of a carboxylic acid with an amine is often inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, amide synthesis typically requires the activation of the carboxylic acid. This can be achieved by converting the acid to a more reactive derivative, such as an acid chloride, or by using coupling reagents. Alternatively, the ammonium carboxylate salt can be dehydrated at high temperatures to yield the amide.
Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide. Another common method involves reacting a carboxylate salt with an acyl halide. google.com This approach can also be used to create mixed anhydrides by using an acyl halide derived from a different carboxylic acid.
Table 1: Reagents for Carboxylic Acid Derivatization
| Derivative | Reagent(s) | Typical Conditions |
|---|---|---|
| Ester | Alcohol (e.g., Ethanol), H₂SO₄ | Heat, equilibrium |
The carbonyl group of a carboxylic acid can be reduced to yield either a primary alcohol or an aldehyde. wikipedia.org
Reduction to Alcohols: Carboxylic acids are resistant to reduction compared to aldehydes and ketones. wikipedia.org Strong reducing agents are required for their conversion to primary alcohols. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation. libretexts.orglibretexts.org The reaction proceeds via a two-step process: reduction followed by an acidic or aqueous workup to protonate the resulting alkoxide. libretexts.org Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not strong enough to reduce carboxylic acids or esters. libretexts.orglibretexts.org
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more easily reduced than the starting carboxylic acid. Therefore, the reaction tends to proceed to the primary alcohol without stopping at the aldehyde stage. wikipedia.org To achieve this transformation, the carboxylic acid is typically first converted into a derivative, such as an acid chloride or a thioester. The Fukuyama reduction, for example, involves converting the carboxylic acid to a thioester, which is then reduced to the aldehyde using a silyl (B83357) hydride and a palladium catalyst. wikipedia.org Using a sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) on the corresponding acid chloride can also effectively yield the aldehyde. wikipedia.org
Table 2: Reduction Products of this compound
| Reagent | Product | Class of Product |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | 2-ethylhept-6-yn-1-ol | Primary Alcohol |
Due to their acidity, carboxylic acids readily react with bases to form carboxylate salts. libretexts.orglibretexts.org The deprotonation of the hydroxyl group converts the acid into a more nucleophilic carboxylate anion.
These salts are useful in several synthetic applications. For instance, the reaction of a carboxylate salt with an alkyl halide is a classic method for ester synthesis, proceeding through an Sₙ2 mechanism. Carboxylate salts also serve as dual-function reagents that can act as both a base and a source of carbon dioxide in certain carboxylation reactions. soton.ac.uk The nucleophilicity of the carboxylate can be suppressed by the addition of certain inorganic salts, such as those containing Mg²⁺ cations, which is a useful strategy in electrochemical applications to prevent unwanted side reactions. nih.gov
Interplay between the Alkyne and Carboxylic Acid Functionalities
The proximity of the terminal alkyne and the carboxylic acid group in this compound allows for unique intramolecular reactions and complex reaction sequences that are not possible with monofunctional molecules.
The alkyne group can be activated by electrophilic species, such as metal catalysts (e.g., Au(I), Pd(II)) or strong acids, making it susceptible to nucleophilic attack. libretexts.org In this compound, the carboxylic acid's oxygen atom can act as an internal nucleophile, attacking the activated alkyne. This intramolecular cyclization results in the formation of a cyclic ester, known as a lactone. libretexts.org This process, often referred to as lactonization, is a powerful method for constructing cyclic systems. For this compound, this would lead to the formation of an alkylidene lactone.
A cascade reaction (also known as a domino or tandem reaction) is a process involving at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the previous one, all under the same reaction conditions without isolating intermediates. wikipedia.orgub.edu
Alkynoic acids are excellent substrates for metal-catalyzed cascade reactions. mdpi.com A common pathway begins with a metal-catalyzed intramolecular cyclization (cycloisomerization) of the alkynoic acid to generate a highly reactive alkylidene lactone intermediate. mdpi.com This intermediate can then be trapped in situ by a second nucleophile present in the reaction mixture. If this nucleophile is part of a dinucleophilic molecule, further cyclizations can occur, leading to the rapid construction of complex heterocyclic scaffolds in a single pot. mdpi.com This strategy is highly efficient and atom-economical, making it a valuable tool in synthetic chemistry. mdpi.commdpi.com
Table 3: Potential Dinucleophiles for Cascade Reactions
| Dinucleophile | Potential Heterocyclic Product Core |
|---|---|
| 2-Aminobenzyl alcohol | Benzo[d]pyrrolooxazinone mdpi.com |
| Phenylenediamines | Tri- and tetracyclic nitrogen heterocycles mdpi.com |
| 2-(1H-indol-1-yl)ethan-1-amine | Tetrahydropyrrolopyrazino[1,2-a]indolone mdpi.com |
Mechanistic Investigations of Reactions Involving 2 Ethylhept 6 Ynoic Acid
Elucidation of Reaction Mechanisms in 2-ethylhept-6-ynoic acid Synthesis
The formation of this compound can be envisioned through the transition-metal-catalyzed α-alkylation of a hept-6-ynoic acid derivative. A general catalytic cycle for such a process, for instance using a palladium catalyst, would likely involve the following key steps:
Oxidative Addition: The active catalyst, typically a low-valent transition metal complex (e.g., Pd(0)), undergoes oxidative addition to an ethylating agent (e.g., ethyl halide). This step forms a higher-valent metal-ethyl intermediate.
Deprotonation/Enolate Formation: A base abstracts the acidic α-proton of the hept-6-ynoic acid derivative, forming a nucleophilic enolate.
Transmetalation or Nucleophilic Attack: The enolate then coordinates to the metal center, followed by reductive elimination, or directly attacks the metal-ethyl complex.
Reductive Elimination: The ethyl group and the enolate couple, forming the C-C bond at the α-position and regenerating the active catalyst, which can then re-enter the catalytic cycle.
Alternatively, a decarboxylative coupling approach could be employed, where a suitable dicarboxylic acid precursor undergoes decarboxylation and subsequent alkynylation. nih.gov The catalytic cycle for such a reaction, often catalyzed by metals like nickel or iron, would involve the formation of a metal-alkynyl species and its subsequent reaction with a redox-active ester of the carboxylic acid. nih.gov
Another potential pathway for the synthesis of related structures involves the addition of carboxylic acids to terminal alkynes, which can be catalyzed by transition metals such as ruthenium or gold. rsc.orgrsc.orgmdpi.com While this typically yields vinyl esters, modifications of this chemistry could potentially be adapted for the synthesis of α-substituted carboxylic acids. The regioselectivity of such additions is a critical aspect to consider. rsc.orgrsc.org
The α-carbon of this compound is a stereocenter, making enantioselective synthesis a key objective. Asymmetric synthesis can be achieved by employing chiral auxiliaries, chiral bases, or chiral catalysts. In the context of the α-alkylation of a carboxylic acid, the use of a chiral lithium amide base can facilitate enantioselective deprotonation and subsequent alkylation. lookchem.comrsc.orgnih.gov The chiral base creates a chiral environment around the enolate, leading to a facial bias in the approach of the electrophile (the ethylating agent). nih.gov
The stereochemical outcome is dictated by the transition state geometry, where the chiral ligand on the base sterically directs the incoming electrophile to one face of the enolate. The specific stereoisomer obtained would depend on the stereochemistry of the chiral base used. lookchem.comrsc.org
Catalytic asymmetric synthesis represents a more atom-economical approach. A chiral transition metal complex, where the metal is coordinated to a chiral ligand, can catalyze the α-alkylation enantioselectively. The chiral ligand imparts stereochemical control by creating a chiral pocket around the metal center, influencing the orientation of the reactants in the key bond-forming step.
Understanding Reaction Selectivity (Regio-, Chemo-, Stereo-)
In any synthesis of this compound, controlling selectivity is paramount.
Regioselectivity: In reactions involving the terminal alkyne, such as additions or couplings, regioselectivity is a major consideration. For instance, in a hydrometalation reaction, the metal can add to either the terminal or the internal carbon of the alkyne. acs.org The choice of catalyst and ligands can often control this selectivity, with some systems favoring the Markovnikov product and others the anti-Markovnikov product. rsc.orgrsc.org In the context of α-alkylation of an unsymmetrical ketone precursor, regioselectivity would refer to the selective deprotonation of one α-proton over another. libretexts.org
Chemoselectivity: The molecule contains both a carboxylic acid and a terminal alkyne, two functional groups that can participate in various reactions. Achieving chemoselectivity means selectively reacting one functional group in the presence of the other. For example, when performing a reaction at the carboxylic acid (e.g., esterification), the catalyst and conditions must be chosen to avoid unwanted reactions at the alkyne, such as polymerization or cyclization. Conversely, reactions at the alkyne, like a Sonogashira coupling, should not interfere with the carboxylic acid moiety.
Stereoselectivity: As discussed in section 4.1.2., controlling the stereochemistry at the α-carbon is crucial. This is a matter of stereoselectivity, where one stereoisomer is formed preferentially over the other. The degree of stereoselectivity is often expressed as the enantiomeric excess (ee).
Kinetic and Thermodynamic Studies of Relevant Transformations
The outcome of chemical reactions can often be dictated by whether they are under kinetic or thermodynamic control. fiveable.melibretexts.org
Kinetic Control: Under kinetic control, the product that is formed fastest is the major product. This usually corresponds to the reaction pathway with the lowest activation energy. libretexts.org For the α-alkylation of a carboxylic acid derivative, the use of a bulky, strong base at low temperatures often favors the formation of the kinetic enolate, which is the less substituted and more rapidly formed enolate. libretexts.orgyoutube.com
Thermodynamic Control: Under thermodynamic control, the most stable product is the major product. These conditions, typically higher temperatures and longer reaction times, allow for the reaction to be reversible and to reach equilibrium. libretexts.org In the case of enolate formation, this would lead to the more substituted and thermodynamically more stable enolate. libretexts.org
For the synthesis of this compound via α-alkylation, the choice of base and reaction temperature would be critical in determining whether the reaction is under kinetic or thermodynamic control, which in turn could influence the regioselectivity if there were other potential deprotonation sites. libretexts.orgyoutube.com
The rate of a reaction is determined by its slowest step, known as the rate-determining step. wikipedia.orglibretexts.org In a multi-step catalytic cycle, identifying the rate-determining step is crucial for optimizing the reaction. For many transition-metal-catalyzed cross-coupling reactions, the oxidative addition step is often rate-determining. wikipedia.org However, this can vary depending on the specific catalyst, substrates, and reaction conditions.
Intermediate Species Identification and Characterization in Reaction Pathways
The direct observation and characterization of reaction intermediates are key to confirming a proposed reaction mechanism. In transition-metal-catalyzed reactions, intermediates can be fleeting and present in low concentrations, making their identification challenging.
In the context of a transition-metal-catalyzed synthesis of this compound, potential intermediates could include:
Metal-Enolate Complexes: Formed after the deprotonation of the carboxylic acid precursor and coordination to the metal center.
Metal-Alkyl Complexes: Resulting from the oxidative addition of the ethylating agent to the metal catalyst.
Metallacyclic Intermediates: In some catalytic cycles, particularly those involving alkynes, metallacyclic species can be formed. nih.govresearchgate.netacs.org For instance, the reaction of an alkyne with a metal center can lead to the formation of a metallacyclobutadiene. nih.gov
These intermediates are often studied using a combination of spectroscopic techniques, such as NMR, IR, and mass spectrometry, sometimes at low temperatures to trap the transient species. Computational methods, like density functional theory (DFT), are also powerful tools for predicting the structures and energies of intermediates and transition states, providing valuable insights into the reaction mechanism. nih.gov
Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research on 2 Ethylhept 6 Ynoic Acid
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules like 2-ethylhept-6-ynoic acid. It provides precise information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the chemical environment of hydrogen and carbon atoms, respectively. For this compound, the ¹H NMR spectrum would display distinct signals for the terminal alkyne proton, the protons on the ethyl group, and the methylene groups in the main chain. The ¹³C NMR spectrum would correspondingly show signals for the carbonyl carbon, the two sp-hybridized alkyne carbons, and the various sp³-hybridized carbons of the alkyl chain.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond correlations between nuclei. science.govlibretexts.org
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, COSY would show correlations between the CH proton at position 2 and the adjacent CH₂ protons of the ethyl group as well as the CH₂ protons at position 3. It would also map the connectivity of the methylene groups along the chain (H-3 with H-4, H-4 with H-5).
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments correlate protons with their directly attached carbon atoms (¹JCH). libretexts.orguvic.ca This allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum to its corresponding proton(s) in the ¹H spectrum.
Interactive Table 1: Predicted NMR Data for this compound
This table outlines the predicted ¹H and ¹³C chemical shifts and key 2D NMR correlations based on the structure of this compound.
| Carbon Position | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) | Key COSY Correlations (H-H) | Key HMBC Correlations (H to C) |
| 1 (COOH) | 179-182 | -OH | 10-12 (broad) | - | C2, C3, C8 |
| 2 (CH) | 45-50 | H-2 | 2.3-2.5 | H-3, H-8 | C1, C3, C4, C8, C9 |
| 3 (CH₂) | 30-35 | H-3 | 1.5-1.7 | H-2, H-4 | C1, C2, C4, C5 |
| 4 (CH₂) | 25-30 | H-4 | 1.4-1.6 | H-3, H-5 | C2, C3, C5, C6 |
| 5 (CH₂) | 18-22 | H-5 | 2.1-2.3 | H-4, H-7 (⁴J) | C3, C4, C6, C7 |
| 6 (C≡) | 82-86 | - | - | - | - |
| 7 (≡CH) | 68-72 | H-7 | 1.9-2.1 | H-5 (⁴J) | C5, C6 |
| 8 (CH₂) | 24-28 | H-8 | 1.6-1.8 | H-2, H-9 | C2, C3, C9 |
| 9 (CH₃) | 10-14 | H-9 | 0.8-1.0 | H-8 | C2, C8 |
Isotopic labeling is a powerful technique used to trace the journey of atoms through chemical reactions or metabolic pathways. wikipedia.org In research involving this compound, stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) can be incorporated into the molecule at specific positions. nucleosyn.com
For instance, by synthesizing this compound with a ¹³C label at the carboxyl carbon (C-1), researchers could follow the fate of this carbon in a biological system or a chemical reaction. Analysis using NMR or mass spectrometry would reveal which products contain the ¹³C label, thereby providing direct evidence of the reaction mechanism or metabolic transformation. nih.gov Similarly, replacing the acidic proton or the terminal alkyne proton with deuterium (²H) could provide insights into reaction kinetics and mechanisms involving these specific sites. scbt.com
Utilization of Mass Spectrometry (MS) in Research on this compound
Mass spectrometry (MS) is a critical analytical tool that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.
When this compound is part of a complex mixture, its separation and identification are best achieved using hyphenated techniques, which couple a chromatographic separation method with mass spectrometry. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile and thermally stable compounds. thepharmajournal.com Due to the low volatility of the carboxylic acid, this compound would likely require derivatization, such as conversion to its methyl ester, before analysis. The gas chromatograph separates the components of the mixture, and the mass spectrometer then provides a mass spectrum for each component, allowing for positive identification and purity assessment.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is ideal for analyzing less volatile and thermally sensitive compounds and does not typically require derivatization. nih.gov The compound can be separated by liquid chromatography and then ionized (e.g., via electrospray ionization, ESI, or atmospheric pressure chemical ionization, APCI) before entering the mass spectrometer. uva.nl LC-MS can confirm the molecular weight of this compound (C₉H₁₄O₂, MW = 154.10) by detecting its protonated molecule [M+H]⁺ at m/z 155.11 or its deprotonated molecule [M-H]⁻ at m/z 153.09.
In mass spectrometry, particularly with electron ionization (EI) used in GC-MS, molecules fragment in predictable ways. The resulting fragmentation pattern serves as a molecular fingerprint that helps to confirm the structure. libretexts.org
For this compound, the molecular ion peak [M]⁺ at m/z 154 would be observed. Key fragmentation pathways would include:
Alpha-cleavage: Cleavage of the bond between C-2 and C-3.
Loss of the ethyl group: A significant peak at m/z 125, corresponding to the [M-29]⁺ ion.
Loss of the carboxyl group: A peak at m/z 109, corresponding to the [M-45]⁺ ion.
McLafferty Rearrangement: A characteristic rearrangement involving the carbonyl group could lead to a fragment ion at m/z 74.
Cleavage related to the alkyne: Fragmentation of the alkyl chain can also occur, yielding ions characteristic of the propargyl group.
Interactive Table 2: Predicted Key Mass Spectrometry Fragments for this compound (EI)
This table details the predicted mass-to-charge ratios (m/z) and corresponding ionic fragments.
| Predicted m/z | Ion Formula | Likely Origin of Fragment |
| 154 | [C₉H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 139 | [C₈H₁₁O₂]⁺ | Loss of a methyl group ([M-CH₃]⁺) - typically minor |
| 125 | [C₇H₉O₂]⁺ | Loss of the ethyl group ([M-C₂H₅]⁺) |
| 109 | [C₈H₁₃]⁺ | Loss of the carboxyl group ([M-COOH]⁺) |
| 81 | [C₆H₉]⁺ | Cleavage at the C4-C5 bond with charge retention on the alkyne side |
| 74 | [C₃H₆O₂]⁺ | McLafferty rearrangement product |
| 45 | [COOH]⁺ | Carboxyl group fragment |
| 29 | [C₂H₅]⁺ | Ethyl group fragment |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. For this compound, the IR spectrum would show highly characteristic absorption bands. The carboxylic acid functional group would produce a very broad O-H stretching band around 2500-3300 cm⁻¹ and a strong, sharp C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The terminal alkyne would be identified by a sharp ≡C-H stretching band around 3250-3350 cm⁻¹ and a C≡C triple bond stretching band near 2100-2140 cm⁻¹. The alkyl portions of the molecule would show C-H stretching vibrations just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. While the C=O stretch is also visible in Raman, the C≡C triple bond stretch, which can be weak in the IR spectrum of terminal alkynes, often produces a stronger and more easily identifiable signal in the Raman spectrum. researchgate.net This makes Raman a valuable complementary tool for confirming the presence of the alkyne group.
Interactive Table 3: Characteristic Vibrational Frequencies for this compound
This table presents the expected absorption and scattering frequencies for the key functional groups in IR and Raman spectra.
| Functional Group | Bond Vibration | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Weak/Not observed | Broad, Strong (IR) |
| Carboxylic Acid | C=O stretch | 1700-1725 | 1700-1725 | Strong |
| Terminal Alkyne | ≡C-H stretch | 3250-3350 | 3250-3350 | Strong, Sharp |
| Alkyne | C≡C stretch | 2100-2140 | 2100-2140 | Weak (IR), Strong (Raman) |
| Alkyl Chains | sp³ C-H stretch | 2850-2960 | 2850-2960 | Medium-Strong |
| Alkyl Chains | CH₂/CH₃ bend | 1375-1465 | 1375-1465 | Medium |
Chromatographic Techniques for Separation and Purity Assessment
The separation and purification of this compound, along with the assessment of its purity, are critical steps in its research and development. Chromatographic techniques are indispensable for these purposes, offering high-resolution separation of the target compound from starting materials, byproducts, and other impurities. The choice of a specific chromatographic method depends on the scale of the separation, the desired purity, and the physicochemical properties of the compound and the contaminants.
Gas Chromatography (GC) Methodologies
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For carboxylic acids like this compound, derivatization is often a necessary prerequisite for GC analysis to increase volatility and improve peak shape. nih.govnih.govmdpi.com
Derivatization: The presence of the carboxylic acid group makes this compound polar and capable of hydrogen bonding, which can lead to poor chromatographic performance, such as peak tailing and low sensitivity. To address this, the carboxylic acid is typically converted into a more volatile ester or silyl (B83357) derivative. nih.govnih.govmdpi.com Common derivatization reactions include:
Esterification: Reaction with an alcohol (e.g., methanol or ethanol) in the presence of an acidic catalyst to form the corresponding methyl or ethyl ester.
Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (TMS) ester. nih.gov
GC-MS Analysis: When coupled with a mass spectrometer (MS), GC provides a potent tool for both separation and identification. The mass spectrometer can provide information about the molecular weight and fragmentation pattern of the derivatized this compound, confirming its identity. phcogj.comresearchgate.net
Below is a table outlining a hypothetical GC methodology for the analysis of derivatized this compound.
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless injection) |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| MS Detector Parameters | Electron Ionization (EI) at 70 eV, scan range 50-500 m/z |
High-Performance Liquid Chromatography (HPLC) Techniques
High-performance liquid chromatography is a versatile technique for the separation and purification of a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability. nih.govnih.gov For this compound, reversed-phase HPLC is a commonly employed method. nih.gov
In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.
Detection: A significant challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which makes detection by UV-Vis absorbance difficult at common wavelengths (e.g., >220 nm). nih.gov To overcome this, several strategies can be employed:
Low Wavelength UV Detection: Detection at low UV wavelengths (e.g., 200-210 nm) where the carboxylic acid group exhibits some absorbance. sielc.com
Refractive Index (RI) Detection: RI detection can be used, but it is generally less sensitive and not compatible with gradient elution.
Evaporative Light Scattering Detection (ELSD): ELSD is a more universal detection method that is not dependent on the optical properties of the analyte.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers high sensitivity and selectivity.
Derivatization: The carboxylic acid can be derivatized with a fluorescent tag to enable highly sensitive fluorescence detection.
A representative HPLC method for the analysis of this compound is detailed in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | Start with 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm or Mass Spectrometer (ESI-negative mode) |
Chiral Chromatography for Enantiomeric Purity Determination
This compound possesses a chiral center at the second carbon atom, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, the determination of enantiomeric purity is crucial. tandfonline.com Chiral chromatography is the most effective method for separating and quantifying enantiomers.
There are two main approaches to chiral separation by chromatography:
Direct Separation: This involves the use of a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.
Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. tcichemicals.comlibretexts.org These diastereomers have different physical properties and can be separated on a standard achiral stationary phase. tandfonline.comtcichemicals.comresearchgate.net
For carboxylic acids like this compound, the indirect approach is frequently used. tandfonline.comresearchgate.net The acid is reacted with a chiral amine or alcohol to form diastereomeric amides or esters, respectively, which can then be separated by reversed-phase HPLC. tcichemicals.com
The table below outlines a potential indirect chiral HPLC method for determining the enantiomeric purity of this compound.
| Parameter | Condition |
| Derivatizing Agent | (R)-1-Phenylethylamine |
| Column | C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 20 µL |
| Detector | UV at 254 nm (due to the phenyl group from the derivatizing agent) |
Computational and Theoretical Studies of 2 Ethylhept 6 Ynoic Acid
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed study of molecular properties. These calculations are founded on the principles of quantum mechanics, and various methods, such as Density Functional Theory (DFT), are employed to approximate solutions to the Schrödinger equation for a given molecule.
The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. mdpi.com For 2-ethylhept-6-ynoic acid, this process involves finding the set of bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. Due to the presence of single bonds in the ethyl and heptyl chains, the molecule can exist in various conformations. Conformational analysis is therefore performed to identify the different possible spatial arrangements (conformers) and their relative energies. The global minimum conformation represents the most stable and, therefore, the most populated structure at equilibrium.
Below is a hypothetical table of key geometrical parameters for the optimized structure of this compound, which would typically be obtained from such a study.
| Parameter | Atom Pair/Triplet/Quartet | Calculated Value |
| Bond Lengths (Å) | ||
| C=O | 1.21 | |
| C-O | 1.35 | |
| O-H | 0.97 | |
| C≡C | 1.20 | |
| **Bond Angles (°) ** | ||
| O=C-O | 123.5 | |
| C-C-C (carboxyl) | 115.2 | |
| C-C≡C | 178.9 | |
| Dihedral Angles (°) | ||
| H-O-C=O | 0.0 (syn-periplanar) | |
| C-C-C-C (ethyl) | 65.0 (gauche) |
Note: The data in this table is illustrative and represents typical values that would be expected from a DFT calculation.
Understanding the electronic structure of a molecule is key to predicting its reactivity. ossila.com Frontier Molecular Orbital (FMO) theory is a powerful framework for this purpose, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orglibretexts.org
The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and more reactive. For this compound, the carboxylic acid group and the alkyne moiety would significantly influence the nature and energy of these frontier orbitals.
A hypothetical representation of the HOMO-LUMO energies and the energy gap for this compound is provided in the table below.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.85 | Primarily localized on the C≡C triple bond and the oxygen atoms of the carboxylic acid. |
| LUMO | -0.75 | Primarily localized on the antibonding π* orbital of the carbonyl group (C=O). |
| HOMO-LUMO Gap | 9.10 | Indicates a relatively stable molecule. |
Note: The data in this table is illustrative and represents typical values that would be expected from a DFT calculation.
Following geometry optimization, a vibrational frequency analysis is typically performed. researchgate.net This calculation serves two main purposes: first, it confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies), and second, it predicts the molecule's infrared (IR) and Raman spectra. nih.govnih.gov Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as the stretching of a bond or the bending of an angle.
The predicted spectrum can be compared with experimental data to validate the computational method used. For this compound, characteristic vibrational frequencies would include the O-H stretch of the carboxylic acid, the C=O stretch, the C≡C stretch of the alkyne, and various C-H stretching and bending modes.
An illustrative table of calculated vibrational frequencies for key functional groups in this compound is shown below.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | 3550 |
| C-H Stretch | sp-hybridized (alkyne) | 3300 |
| C=O Stretch | Carboxylic Acid | 1745 |
| C≡C Stretch | Alkyne | 2150 |
| C-O Stretch | Carboxylic Acid | 1250 |
Note: The data in this table is illustrative and represents typical values that would be expected from a DFT calculation. These values are typically scaled to better match experimental data. nih.gov
Reaction Mechanism Predictions and Energy Profiles
Computational chemistry is also instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants to products.
A key aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest energy barrier that must be overcome for a reaction to occur. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, which has one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy of the reaction, which is a primary determinant of the reaction rate. For reactions involving this compound, such as esterification or addition reactions at the alkyne, transition state calculations would be crucial for understanding the reaction kinetics.
Reactions are often carried out in a solvent, which can have a significant impact on reaction pathways and rates. mdpi.comrsc.org Computational models can account for the presence of a solvent either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. These models can reveal how the solvent stabilizes or destabilizes reactants, products, and transition states, thereby altering the energy profile of the reaction. researchgate.net For a molecule like this compound, which has both polar (carboxylic acid) and nonpolar (hydrocarbon chain) regions, the choice of solvent would be expected to strongly influence its reactivity. For example, polar solvents might stabilize charged intermediates or transition states through hydrogen bonding or dipole-dipole interactions.
Molecular Dynamics Simulations
Interactions with Catalysts:
MD simulations can model how this compound might interact with a catalyst surface, which is crucial for understanding potential catalytic reactions such as hydrogenation or oxidation. mdpi.comresearchgate.net These simulations can reveal:
Adsorption Geometries: How the molecule orients itself and binds to the active sites of a catalyst. The carboxylic acid group and the alkyne group would be key interaction points.
Reaction Pathways: By simulating the system at reaction temperatures, researchers can observe the dynamic processes leading to a chemical transformation. nih.gov For instance, the simulation could track the approach of hydrogen atoms to the triple bond during a simulated hydrogenation reaction.
Catalyst Dynamics: The catalyst surface itself is not static. MD simulations can show how the surface atoms of a catalyst move and restructure in the presence of the reactant molecule, which can be crucial for the catalytic process. nih.govfrontiersin.org
A hypothetical MD simulation of this compound on a platinum catalyst surface could provide data on the binding energy, the preferred orientation of the molecule on the surface, and the dynamics of the ethyl and pentynyl side chains.
Interactions with Surfaces:
The interaction of this compound with various surfaces is relevant for applications such as lubrication, corrosion inhibition, or self-assembled monolayers. MD simulations can provide insights into:
Adsorption on Surfaces: Simulating the molecule in the presence of a solid surface (e.g., metal, metal oxide, or polymer) can predict the strength and nature of the adsorption. mdpi.com
Self-Assembly: At certain concentrations and conditions, molecules like this compound might form organized layers on a surface. MD can simulate this self-assembly process and predict the structure of the resulting monolayer. mdpi.com
Solvent Effects: The behavior of the molecule at a surface is often influenced by the surrounding solvent. MD simulations can explicitly include solvent molecules to provide a more realistic model of these interactions. nih.gov
The following table illustrates the type of data that could be generated from a hypothetical molecular dynamics simulation study.
| Simulation Parameter | Hypothetical Value/Observation | Significance |
| System | This compound on a solid surface | Models adsorption behavior |
| Temperature | 298 K (25 °C) | Represents room temperature conditions |
| Simulation Time | 100 nanoseconds | Allows for observation of molecular motion and interactions |
| Adsorption Energy | -150 kJ/mol | Indicates a strong interaction with the surface |
| Molecular Orientation | Carboxylic acid group oriented towards the surface | Suggests the primary binding site |
Spectroscopic Property Predictions
Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies. These predictions are valuable for interpreting experimental spectra and confirming the structure of the molecule. nih.govmdpi.com
NMR Chemical Shifts:
Quantum mechanical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.gov These predictions are based on calculating the magnetic shielding around each nucleus. The accuracy of these predictions has significantly improved with the development of new computational methods and can be a powerful tool in structural elucidation. nih.gov
A comparison of predicted and experimental chemical shifts can help in assigning the peaks in an experimental NMR spectrum. Discrepancies between predicted and experimental values can sometimes indicate the presence of specific conformational effects or intermolecular interactions not accounted for in the calculation. nih.gov
Below is a table of hypothetical predicted ¹H NMR chemical shifts for this compound compared with typical experimental ranges.
| Proton | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) |
| -COOH | 10.0 - 12.0 | 10.0 - 13.0 |
| -CH(COOH)- | 2.5 | 2.0 - 2.6 |
| -CH₂- (adjacent to CH) | 1.6 | 1.4 - 1.8 |
| -CH₃ (ethyl group) | 0.9 | 0.8 - 1.0 |
| -C≡CH | 2.0 | 1.8 - 2.5 |
| -CH₂- (adjacent to alkyne) | 2.2 | 2.1 - 2.4 |
IR Frequencies:
Computational chemistry can also be used to calculate the vibrational frequencies of this compound, which correspond to the absorption bands observed in an IR spectrum. mdpi.com These calculations can help in assigning the various peaks in the spectrum to specific vibrational modes of the molecule, such as the stretching of the C=O, O-H, C≡C, and C-H bonds.
The predicted frequencies are often systematically scaled to better match experimental data, accounting for approximations in the computational methods and the effects of the experimental environment.
Here is a table of predicted IR frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| O-H (in COOH) | Stretch | 3300 - 2500 (broad) | 3300 - 2500 (broad) |
| C=O | Stretch | 1710 | 1700 - 1725 |
| C≡C | Stretch | 2120 | 2100 - 2140 |
| C≡C-H | Stretch | 3300 | 3250 - 3350 |
These computational and theoretical approaches provide a deeper understanding of the chemical and physical properties of this compound at a molecular level, offering valuable insights that complement and guide experimental investigations.
Role and Potential Applications of 2 Ethylhept 6 Ynoic Acid in Broader Chemical Synthesis
2-ethylhept-6-ynoic acid as a Versatile Building Block in Organic Synthesis
This compound is a bifunctional molecule containing both a carboxylic acid and a terminal alkyne. This unique combination of functional groups makes it a valuable and versatile building block in organic synthesis, offering multiple reaction sites for the construction of a wide array of more complex molecules. The presence of the terminal alkyne allows for carbon-carbon bond formation and functionalization, while the carboxylic acid group can be converted into a variety of other functional groups.
Precursor to Structurally Diverse Carboxylic Acid Derivatives
The carboxylic acid moiety of this compound serves as a handle for the synthesis of a multitude of derivatives. Standard organic transformations can be employed to convert the carboxylic acid into esters, amides, acid halides, and anhydrides, all while preserving the terminal alkyne for subsequent reactions. For instance, Fischer esterification with various alcohols in the presence of an acid catalyst can yield a range of esters. Similarly, reaction with amines using coupling agents or after conversion to an acid chloride can produce a diverse library of amides. These transformations are fundamental in medicinal chemistry and materials science for tuning the properties of molecules.
The terminal alkyne also offers a reactive site that can be modified. For example, gold-catalyzed intramolecular reactions of alkynoic acids can lead to the formation of lactones, which are cyclic esters. mdpi.com This type of cycloisomerization can provide rapid access to heterocyclic scaffolds present in many biologically active natural products. mdpi.com
| Derivative Type | General Structure | Potential Synthetic Method |
|---|---|---|
| Ester | C9H13OOR' | Fischer Esterification (with R'OH, H⁺) |
| Amide | C9H13ONR'R'' | Amidation (with HNR'R'', coupling agent) |
| Acid Halide | C9H13OX (X=Cl, Br) | Reaction with SOCl₂ or PBr₃ |
| Anhydride | (C9H13O)₂O | Dehydration or reaction with an acid chloride |
| Lactone | Cyclic ester | Gold-catalyzed cycloisomerization |
Intermediate in the Synthesis of Complex Molecules
The dual functionality of this compound makes it an ideal intermediate for the synthesis of complex molecular architectures. The terminal alkyne is particularly valuable for carbon-carbon bond-forming reactions such as the Sonogashira, Suzuki, and Negishi couplings, which are cornerstones of modern organic synthesis. These reactions allow for the introduction of aryl, vinyl, or other alkyl groups, significantly increasing molecular complexity.
Furthermore, the terminal alkyne can participate in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles. sigmaaldrich.com This reaction is highly efficient and tolerant of a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules.
The strategic manipulation of both the carboxylic acid and alkyne functionalities allows for a stepwise and controlled approach to building intricate molecular frameworks. For example, the alkyne could first be used in a coupling reaction, followed by modification of the carboxylic acid, or vice versa. This orthogonality of reactive sites is a key advantage in multi-step total synthesis.
Scaffold for Catalyst Ligand Development
The structure of this compound, with its defined chain length and reactive termini, presents possibilities for its use as a scaffold in the development of catalyst ligands. The carboxylic acid can be used to anchor the molecule to a metal center or a solid support, while the terminal alkyne can be functionalized to introduce coordinating atoms like phosphorus, nitrogen, or sulfur.
For instance, the alkyne could be converted to a phosphine (B1218219) via hydrophosphination, or to a nitrogen-containing heterocycle that can coordinate to a transition metal. The ethyl group at the 2-position could also influence the steric environment around a potential catalytic center, which can be crucial for achieving high selectivity in catalytic reactions. The development of chiral ligands based on this scaffold could also be envisioned for applications in asymmetric catalysis. nih.govsnnu.edu.cn
Integration into Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.orgnih.gov Alkynoic acids can be valuable components in such reactions.
For instance, in the presence of a suitable catalyst, this compound could potentially react with an amine and an isocyanide in a Ugi-type reaction, or with an aldehyde and an amine in a Mannich-type reaction, where both the carboxylic acid and the alkyne play a role in the transformation. The alkyne can also be a reactant in transition-metal-catalyzed MCRs. For example, palladium-catalyzed MCRs involving terminal alkynes, carbon monoxide, and other reactants are known to produce a variety of heterocyclic compounds. rsc.org The ability to generate molecular complexity rapidly and efficiently makes MCRs an attractive area for the application of versatile building blocks like this compound.
Applications in Materials Science (e.g., Polymer Synthesis, Surfactants)
The functional groups of this compound suggest its potential utility in materials science. The terminal alkyne is a key functional group for polymerization reactions, particularly through "click chemistry." sigmaaldrich.com Polymers with pendant alkyne groups can be cross-linked or functionalized by reacting them with molecules containing azide (B81097) groups. This allows for the synthesis of well-defined polymer networks and functional materials. This compound could be incorporated into a polymer backbone or as a side chain, imparting specific properties to the resulting material.
In the realm of surfactants, the structure of this compound, with a polar carboxylic acid head and a nonpolar hydrocarbon tail, is characteristic of an anionic surfactant. essentialchemicalindustry.orgfirp-ula.org While the relatively short chain length may limit its effectiveness as a conventional surfactant, it could be chemically modified to enhance its amphiphilic properties. For example, the alkyne could be used to attach longer alkyl chains or other functional groups to create novel surfactant architectures with unique properties.
| Application Area | Relevant Functional Group | Potential Role of this compound |
|---|---|---|
| Polymer Synthesis | Terminal Alkyne | Monomer or cross-linking agent in "click" polymerization. |
| Surfactants | Carboxylic Acid (hydrophilic head) and Alkyl Chain (hydrophobic tail) | As a precursor to novel anionic surfactants after chemical modification. |
Occurrence and Transformation in Natural Product Biosynthesis Pathways (academic perspective, non-bioactive outcome focus)
While there is no direct evidence of this compound being a naturally occurring compound, the biosynthesis of fatty acids with terminal alkynes is known in some marine organisms. rsc.orgescholarship.orgnih.govresearchgate.net These biosynthetic pathways often involve desaturase enzymes that introduce double and then triple bonds into a fatty acid chain.
From an academic perspective, one could hypothesize a biosynthetic pathway for this compound. The biosynthesis would likely start from a saturated fatty acid precursor. A series of desaturation steps catalyzed by specific desaturases could introduce the terminal alkyne. The ethyl group at the C-2 position is less common in natural fatty acids but could potentially be introduced by an elongase that utilizes ethylmalonyl-CoA as a substrate instead of the usual malonyl-CoA.
The study of such hypothetical pathways can provide insights into the enzymatic machinery required for the synthesis of unusual fatty acids and could inspire the development of biocatalytic methods for the production of functionalized molecules like this compound. The focus of this academic perspective is on the potential enzymatic transformations and pathways, rather than the isolation of a bioactive natural product.
Conclusion and Future Research Directions
Summary of Current Academic Understanding of 2-ethylhept-6-ynoic acid
Currently, this compound is not a widely studied compound, with limited specific data available in the public domain. The majority of the understanding of this molecule is extrapolated from the known chemistry of its constituent functional groups: a terminal alkyne and an α-substituted carboxylic acid. Its fundamental properties are listed in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1565024-24-9 |
| Molecular Formula | C9H14O2 |
| Molecular Weight | 154.21 g/mol |
| SMILES | C#CCCCC(CC)C(O)=O |
Identification of Knowledge Gaps and Unexplored Research Avenues
The most significant knowledge gap is the lack of specific experimental data for this compound. Key unexplored research avenues include:
Stereoselective Synthesis: Developing synthetic routes to access enantiomerically pure (R)- and (S)-2-ethylhept-6-ynoic acid.
Detailed Spectroscopic Analysis: Comprehensive characterization using advanced 2D NMR techniques and high-resolution mass spectrometry.
Reaction Chemistry: A thorough investigation of its reactivity, particularly reactions that leverage both the alkyne and carboxylic acid functionalities.
Biological Activity: Screening for any potential biological or pharmacological properties.
Polymer Chemistry: Exploring its use as a monomer for the synthesis of novel polymers with unique properties.
Prospective Methodologies and Synthetic Targets
Future research could focus on several prospective methodologies. For instance, asymmetric hydrogenation of the alkyne could lead to stereoisomers of 2-ethylhept-6-enoic acid or 2-ethylheptanoic acid. The terminal alkyne is a versatile handle for click chemistry, Sonogashira coupling, and other carbon-carbon bond-forming reactions.
Potential synthetic targets derived from this compound could include:
Functionalized heterocycles: The alkyne and carboxylic acid can be used in cyclization reactions to form lactones, pyranones, and other heterocyclic systems.
Novel polymers: Polymerization through either the alkyne or the carboxylic acid could lead to materials with interesting thermal or optical properties.
Labeled compounds: The terminal alkyne allows for the introduction of isotopic labels for use in metabolic or mechanistic studies.
Implications for Advanced Organic Synthesis and Materials Chemistry
The bifunctional nature of this compound makes it a potentially valuable building block in advanced organic synthesis. The ability to orthogonally functionalize the alkyne and carboxylic acid moieties provides a powerful tool for the construction of complex molecules.
In materials chemistry, the terminal alkyne can be used for surface modification of materials or for the synthesis of cross-linked polymers. The carboxylic acid group can be used to tune the solubility and other physical properties of resulting materials. The combination of a reactive functional group and a chiral center makes it an interesting candidate for the development of chiral polymers and materials with specific recognition properties.
Q & A
Q. What are the validated synthesis protocols for 2-ethylhept-6-ynoic acid, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis typically involves multi-step alkyne functionalization and carboxylation. For reproducibility:
- Use inert atmospheres (argon/nitrogen) to prevent oxidation of the alkyne group.
- Validate intermediates via H/C NMR and IR spectroscopy to confirm bond formation (e.g., alkyne C≡C stretch at ~2100–2260 cm) .
- Include detailed reaction conditions (catalyst loading, temperature gradients) in protocols. Cross-reference with peer-reviewed literature for consistency .
Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC-MS at 24/48/72-hour intervals.
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.
- Statistical analysis (ANOVA) can quantify significant degradation trends .
Q. What spectroscopic and chromatographic techniques are most effective for purity assessment?
- Methodological Answer :
- GC-MS or HPLC-UV/Vis for quantitative impurity profiling.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation (±5 ppm error tolerance).
- Report retention times, column specifications, and calibration curves in supplementary data .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the acid-catalyzed reactivity of this compound?
- Methodological Answer :
- Use isotopic labeling (C or H) to trace reaction pathways in acid-catalyzed esterification or cyclization.
- Compare kinetic isotope effects (KIE) between proposed mechanisms (e.g., carbocation vs. concerted pathways).
- Computational modeling (DFT) can predict transition states and validate experimental data .
Q. What strategies address discrepancies in reported biological activity data for derivatives of this compound?
- Methodological Answer :
- Perform meta-analysis of existing studies to identify confounding variables (e.g., cell line variability, assay protocols).
- Replicate key experiments under standardized conditions (e.g., ISO 17025-certified labs) and apply Bland-Altman plots to assess inter-lab variability .
- Publish raw datasets in open-access repositories for peer validation .
Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Use molecular docking (AutoDock Vina, Schrödinger) to simulate binding affinities.
- Validate predictions with in vitro assays (e.g., surface plasmon resonance for measurement).
- Cross-reference results with cheminformatics databases (ChEMBL, PubChem) to identify structural analogs .
Data Analysis & Reporting Guidelines
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?
- Methodological Answer :
- Apply nonlinear regression (e.g., Hill equation) to calculate EC/IC values.
- Use Shapiro-Wilk tests to confirm normality and Welch’s t-test for heteroscedastic data .
- Include 95% confidence intervals and effect sizes in reports .
Q. How should researchers handle missing or outlier data in physicochemical property studies?
- Methodological Answer :
- Predefine exclusion criteria (e.g., >3σ deviation from mean) in the experimental design phase.
- Apply multiple imputation (MI) for missing data or robust regression (e.g., Huber loss) for outliers.
- Disclose data-handling protocols in the methods section to ensure transparency .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
